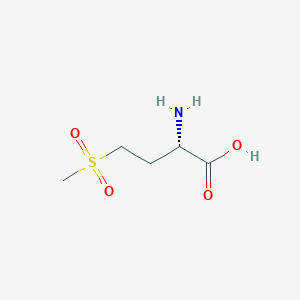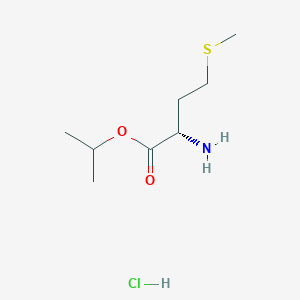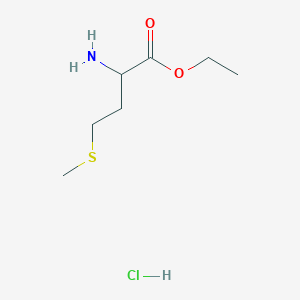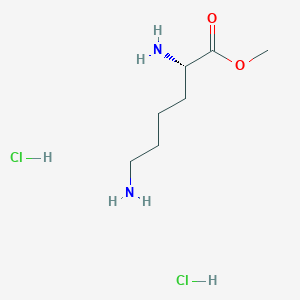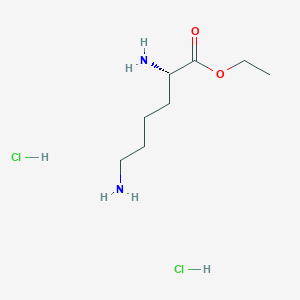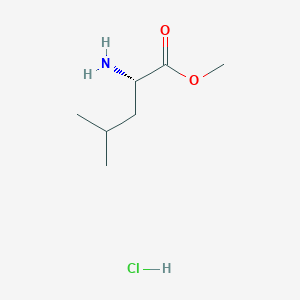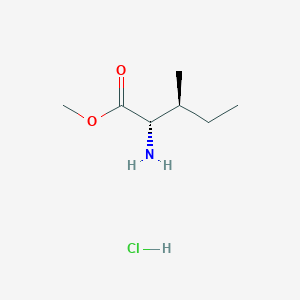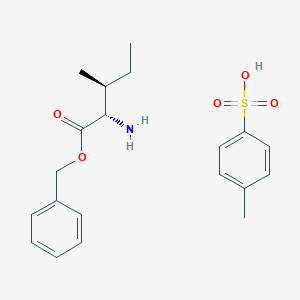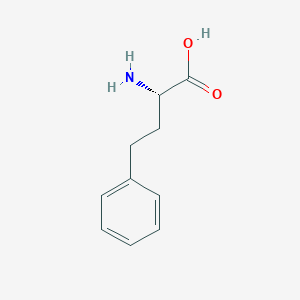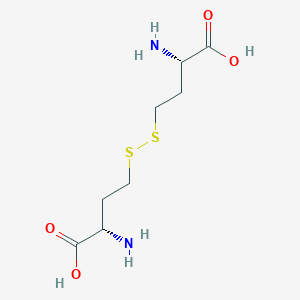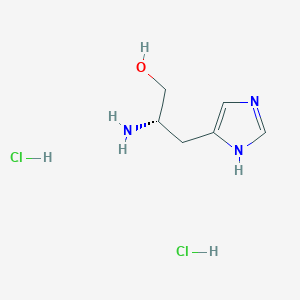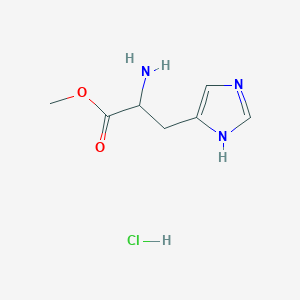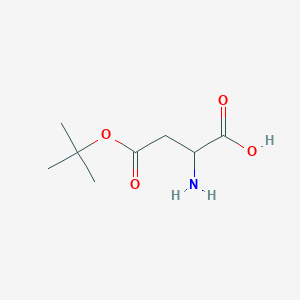
L-天冬氨酸4-叔丁基酯
描述
“L-Aspartic acid 4-tert-butyl ester” is a protected form of L-Aspartic acid . L-Aspartic acid is a nonessential amino acid that is used to biosynthesize other amino acids within the human body .
Synthesis Analysis
The synthesis of “L-Aspartic acid 4-tert-butyl ester” involves the reaction of aspartic acid with isobutene in the presence of anhydrous p-methyl benzenesulfonic acid . The reaction yields a mixture of Asp (OtBu) 2, Asp (OtBu), and Asp-OtBu .
Molecular Structure Analysis
The molecular structure of “L-Aspartic acid 4-tert-butyl ester” consists of an aspartic acid molecule with a tert-butyl ester group attached .
Chemical Reactions Analysis
“L-Aspartic acid 4-tert-butyl ester” is suitable for solution phase peptide synthesis . It is also used in the synthesis of a tetrapeptide labelled with Carbon-13 .
Physical And Chemical Properties Analysis
“L-Aspartic acid 4-tert-butyl ester” has a molecular weight of 189.21 g/mol . Its empirical formula is C8H15NO4 . It has an optical activity of [α]20/D −9±2°, c = 2% in methanol: water (4:1) .
科学研究应用
L-Aspartic acid 4-tert-butyl ester: Scientific Research Applications
Thrombin Inhibition: L-Aspartic acid 4-tert-butyl ester is utilized in the synthesis of highly selective thrombin inhibitors. Thrombin is a critical enzyme in the coagulation cascade, and its inhibition is vital for preventing blood clots .
Thiopeptide Synthesis: This compound serves as a precursor in the preparation of thiopeptides . Thiopeptides are a class of antibiotics that have shown potential against resistant bacterial strains.
Neurological Studies: Due to its structural similarity to neurotransmitters, L-Aspartic acid 4-tert-butyl ester may be used in neurological research to study its effects on membrane conductance and nerve impulse generation .
Thioacylating Agents: It is also used in the preparation of thioacylating agents , which are valuable in peptide synthesis and can be used to introduce sulfur atoms into peptide chains.
Neurotransmitter Mimicry: The compound’s resemblance to L-aspartic acid allows it to act as a mimic or antagonist in neurotransmitter studies, providing insights into synaptic transmission and neurological disorders.
Analytical Standards: L-Aspartic acid 4-tert-butyl ester is available as a certified reference material for analytical purposes, ensuring accurate and reliable data analysis in neurology research chemicals .
安全和危害
作用机制
Target of Action
L-Aspartic acid 4-tert-butyl ester is a derivative of L-Aspartic acid . The primary targets of L-Aspartic acid are the neurons in the mammalian central nervous system . It increases membrane conductance of these neurons by voltage-dependent means .
Mode of Action
The compound interacts with its targets, the neurons, by increasing their membrane conductance . This interaction results in depolarization and the generation of nerve impulses that travel to key areas of the central nervous system .
Biochemical Pathways
The compound affects the biochemical pathways related to the biosynthesis of other amino acids within the human body . As a result, it influences the secretion of anabolic hormones, supplies fuel during exercise, and enhances mental performance during stress-related tasks .
Pharmacokinetics
It’s known that the compound is soluble in methanol and dimethyl sulfoxide , which could potentially impact its bioavailability.
Result of Action
The molecular and cellular effects of L-Aspartic acid 4-tert-butyl ester’s action include the generation of nerve impulses that travel to key areas of the central nervous system . This results in increased neuronal activity and enhanced mental performance .
Action Environment
The action, efficacy, and stability of L-Aspartic acid 4-tert-butyl ester can be influenced by various environmental factors. For instance, its solubility in different solvents could affect its distribution and action in the body.
属性
IUPAC Name |
(2S)-2-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4/c1-8(2,3)13-6(10)4-5(9)7(11)12/h5H,4,9H2,1-3H3,(H,11,12)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXWMFBYWXMXRPD-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40184656 | |
| Record name | 4-tert-Butyl hydrogen L-aspartate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40184656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3057-74-7 | |
| Record name | 4-(1,1-Dimethylethyl) hydrogen L-aspartate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3057-74-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-tert-Butyl hydrogen L-aspartate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40184656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-tert-butyl hydrogen L-aspartate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.358 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | L-Aspartic acid 4-tert-butyl ester | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X9KMG9QTL5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is interesting about the self-assembly properties of L-Aspartic acid 4-tert-butyl ester?
A: L-Aspartic acid 4-tert-butyl ester, when modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group, exhibits intriguing self-assembly behavior in solution. [, ] This modified molecule, Fmoc-L-aspartic acid 4-tert-butyl ester (Fmoc-Asp(OtBu)-OH), forms rod-like structures at both low and high concentrations, and this morphology persists even upon heating. [] This is in contrast to the spherical assemblies observed for the similarly modified L-Glutamic acid derivative, highlighting the influence of side chain structure on self-assembly.
Q2: How does the molecular structure of L-Aspartic acid 4-tert-butyl ester influence its self-assembly?
A: While the exact mechanism of self-assembly for Fmoc-Asp(OtBu)-OH is still under investigation, the specific arrangement of its molecular features likely plays a crucial role. [] The presence of both hydrophobic (Fmoc group, tert-butyl ester) and hydrophilic (carboxylic acid) moieties within the molecule, along with the hydrogen bonding capacity of the aspartic acid backbone, likely drives the formation of ordered structures in solution. Further studies using techniques like NMR and FTIR are needed to elucidate the detailed interactions governing this process. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



